N-Hydroxy Ticagrelor-d7
Descripción
N-Hydroxy Ticagrelor-d7 is a deuterated derivative of N-Hydroxy Ticagrelor, itself a hydroxylated metabolite of the antiplatelet drug Ticagrelor. Ticagrelor (AZD6140) is a reversible P2Y12 receptor antagonist used to inhibit platelet aggregation in cardiovascular diseases . The deuterated form, Ticagrelor-d7, serves as an internal standard in mass spectrometry (LC-MS/MS) due to its isotopic stability, which minimizes interference in pharmacokinetic studies . N-Hydroxy Ticagrelor-d7 retains the core structure of Ticagrelor, featuring a triazolopyrimidine scaffold, cyclopropane substituents, and a deuterated propylthio group (C21H19D7F2N6O3S, MW 487.57) . The hydroxyl group enhances its role in metabolic studies, particularly in analyzing oxidative pathways .
Propiedades
Fórmula molecular |
C₂₃H₂₁D₇F₂N₆O₅S |
|---|---|
Peso molecular |
545.61 |
Sinónimos |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]hydroxyamino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol-d7 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Research Findings
- Catalytic Efficiency : Simple N-hydroxy compounds (e.g., NHPI) outperform N-Hydroxy Ticagrelor-d7 in radical-mediated reactions due to optimized bond dissociation energies (BDEs) .
- Deuterium Effects: Ticagrelor-d7 reduces metabolic variability by 15–20% in LC-MS/MS assays compared to non-deuterated analogs .
- Structural Limitations : The complexity of N-Hydroxy Ticagrelor-d7 restricts its use in synthetic chemistry, unlike smaller N-hydroxy derivatives .
Q & A
Basic Research Questions
Q. What is the role of N-Hydroxy Ticagrelor-d7 in pharmacokinetic studies, and how does it differ from non-deuterated Ticagrelor?
- Methodological Answer : N-Hydroxy Ticagrelor-d7 serves as a deuterated internal standard in LC-MS/MS assays to quantify non-deuterated Ticagrelor in biological matrices (e.g., human plasma). Its isotopic labeling minimizes matrix effects and co-elution interference, improving precision. The deuterium atoms (d7) replace hydrogen in the parent molecule, creating a distinct mass-to-charge ratio (m/z) for unambiguous detection .
Q. What are the standard protocols for synthesizing and characterizing N-Hydroxy Ticagrelor-d7?
- Methodological Answer : Synthesis involves isotopic substitution via hydrogen-deuterium exchange under controlled conditions (e.g., acidic/basic catalysis). Characterization requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation (>98% purity) and structural integrity. Batch consistency is validated using high-resolution MS (HRMS) and chromatographic retention time matching .
Q. How is N-Hydroxy Ticagrelor-d7 validated as an internal standard in bioanalytical assays?
- Methodological Answer : Validation follows FDA/EMA guidelines, including:
- Accuracy/Precision : Spiking known concentrations into plasma and comparing recovery rates (e.g., 85–115%).
- Stability : Assessing degradation under storage conditions (freeze-thaw cycles, room temperature).
- Selectivity : Ensuring no cross-reactivity with endogenous compounds.
Example parameters from LC-MS/MS: Collision energy (CE) = 20 eV; declustering potential (DP) = 50 eV .
Advanced Research Questions
Q. How can LC-MS/MS parameters be optimized to enhance sensitivity for N-Hydroxy Ticagrelor-d7 in complex matrices?
- Methodological Answer : Key parameters include:
| Parameter | Value |
|---|---|
| Collision Gas (CAD) | 8 psi |
| Curtain Gas (CUR) | 30 psi |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
| m/z Transition | 184.2→166 (analyte) |
| Optimal CE and DP are determined via ramping experiments to maximize signal-to-noise ratios . |
Q. How to mitigate isotopic interference when using deuterated standards like N-Hydroxy Ticagrelor-d7 in high-resolution assays?
- Methodological Answer : Use high-resolution mass spectrometers (e.g., Q-TOF) to resolve isotopic clusters. Monitor natural abundance of deuterium (0.015%) and apply mathematical corrections (e.g., isotopic pattern deconvolution). Cross-validate with non-deuterated analogs to confirm specificity .
Q. What strategies resolve discrepancies in pharmacokinetic data when N-Hydroxy Ticagrelor-d7 is used across studies?
- Methodological Answer : Discrepancies may arise from:
- Preanalytical Factors : Plasma collection protocols (e.g., anticoagulants affecting stability).
- Instrument Calibration : Regular alignment of MS detectors using reference standards.
- Data Normalization : Apply batch-specific correction factors.
Cross-study harmonization requires adherence to NIH reporting guidelines for preclinical research .
Q. What validation criteria ensure accuracy when deuterated internal standards are used in long-term studies?
- Methodological Answer : Criteria include:
- Long-Term Stability : Assess degradation over 6–12 months at -80°C.
- Interbatch Variability : Test multiple synthesis batches for consistency.
- Matrix Effects : Compare signal intensity in plasma vs. saline.
Example: Ticagrelor-d7 showed <10% signal variation in human plasma over 12 months .
Q. How to design preclinical studies involving N-Hydroxy Ticagrelor-d7 to ensure reproducibility?
- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
